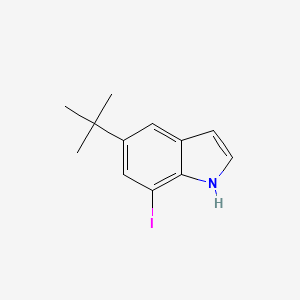![molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
4,8-Dichloropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It belongs to the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 4,8-Dichloropyrido[4,3-d]pyrimidine typically involves the reaction of pyridine derivatives with chlorinating agents. One common method includes the cyclization of 2,6-dichloropyridine with formamide under high-temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
4,8-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,8-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to act as an antagonist for certain receptors, such as the human chemokine receptor CXCR2.
Biological Studies: The compound is used in studies related to inflammation, autoimmune diseases, and cancer due to its role in modulating immune responses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 4,8-Dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby modulating immune responses . This interaction can lead to reduced inflammation and potentially inhibit cancer cell proliferation.
類似化合物との比較
4,8-Dichloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4,6-Disubstituted Pyrido[3,2-d]pyrimidines: These compounds also exhibit biological activities but may have different receptor targets and therapeutic applications.
Pyridazines and Pyridazinones: These compounds share a similar heterocyclic structure but differ in their nitrogen atom positions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC名 |
4,8-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H |
InChIキー |
GMDZTZMKBPAEDZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C=N1)Cl)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


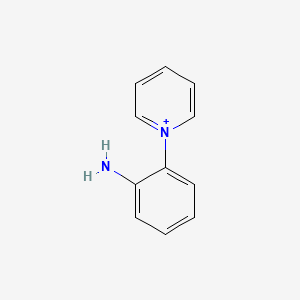
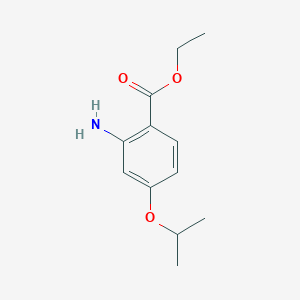

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
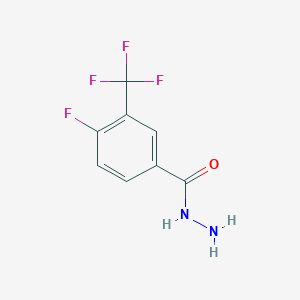

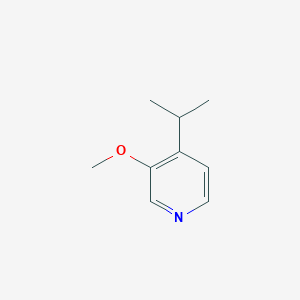
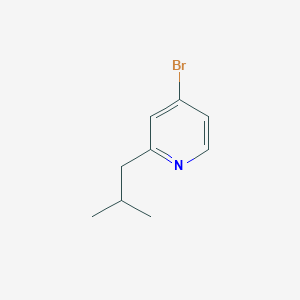
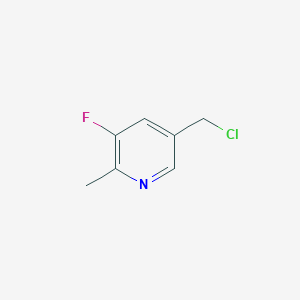
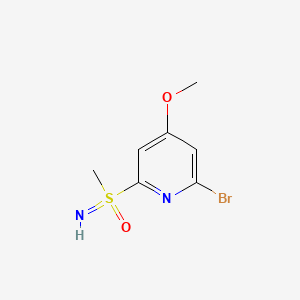
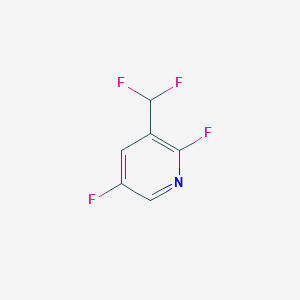

![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
